molecular formula C18H16O5 B14536052 2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid CAS No. 62435-20-5

2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid

Cat. No.: B14536052
CAS No.: 62435-20-5
M. Wt: 312.3 g/mol
InChI Key: WPASCVAJOUGXDP-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid is an organic compound with a complex structure that includes both methoxy and phenylacryloyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid typically involves the reaction of 2,4-dimethoxybenzoic acid with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the acylation process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylacryloyl group can be reduced to form a saturated phenylpropionyl group.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be carried out using ammonia (NH₃) or amines.

Major Products Formed

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of 2,4-dimethoxy-5-(3-phenylpropionyl)benzoic acid.

    Substitution: Formation of halogenated or aminated derivatives of this compound.

Scientific Research Applications

2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylacryloyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Lacks the phenylacryloyl group, making it less complex and potentially less biologically active.

    3,4-Dimethoxybenzoic acid: Similar structure but with different positioning of methoxy groups, leading to different chemical properties.

    2,4-Dimethoxy-5-(3-phenylpropionyl)benzoic acid: A reduced form of the target compound, with a saturated phenylpropionyl group instead of the phenylacryloyl group.

Uniqueness

2,4-Dimethoxy-5-(3-phenylacryloyl)benzoic acid is unique due to the presence of both methoxy and phenylacryloyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62435-20-5

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2,4-dimethoxy-5-(3-phenylprop-2-enoyl)benzoic acid

InChI

InChI=1S/C18H16O5/c1-22-16-11-17(23-2)14(18(20)21)10-13(16)15(19)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)

InChI Key

WPASCVAJOUGXDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C=CC2=CC=CC=C2)C(=O)O)OC

Origin of Product

United States

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